molecular formula C4H4F6O B14226372 1,1,1,2,3,3-Hexafluoro-2-methoxypropane CAS No. 568550-25-4

1,1,1,2,3,3-Hexafluoro-2-methoxypropane

Cat. No.: B14226372
CAS No.: 568550-25-4
M. Wt: 182.06 g/mol
InChI Key: PJEHWIWMSWGDDQ-UHFFFAOYSA-N
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Description

1,1,1,2,3,3-Hexafluoro-2-methoxypropane is an organofluorine compound with the molecular formula C₄H₄F₆O. It is a colorless liquid known for its high chemical stability and low reactivity, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1,2,3,3-Hexafluoro-2-methoxypropane can be synthesized through the reaction of hexafluoroacetone with methanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the ether bond.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using continuous flow reactors. The process ensures high yield and purity of the compound, which is essential for its applications in various fields.

Chemical Reactions Analysis

Types of Reactions: 1,1,1,2,3,3-Hexafluoro-2-methoxypropane primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions can be catalyzed by various reagents, including Lewis acids and bases.

Common Reagents and Conditions:

    Lewis Acids: Aluminum chloride and boron trifluoride are commonly used to catalyze substitution reactions.

    Lewis Bases: Sodium methoxide and potassium tert-butoxide can also facilitate these reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with a nucleophile can lead to the formation of fluorinated ethers or alcohols.

Scientific Research Applications

1,1,1,2,3,3-Hexafluoro-2-methoxypropane has several applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in reactions requiring high chemical stability.

    Biology: The compound’s low reactivity makes it suitable for use in biological assays and experiments where minimal interference with biological processes is required.

    Medicine: It is investigated for its potential use in drug delivery systems due to its stability and low toxicity.

    Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 1,1,1,2,3,3-Hexafluoro-2-methoxypropane involves its interaction with molecular targets through substitution reactions. The fluorine atoms in the compound enhance its stability and reactivity, allowing it to participate in various chemical processes. The pathways involved include the formation of stable intermediates and products through the substitution of fluorine atoms with other functional groups.

Comparison with Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-methoxypropane: Similar in structure but differs in the position of fluorine atoms.

    1,1,1,3,3,3-Hexafluoro-2-propanol: Contains a hydroxyl group instead of a methoxy group.

Uniqueness: 1,1,1,2,3,3-Hexafluoro-2-methoxypropane is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties. Its high stability and low reactivity make it particularly valuable in applications requiring minimal chemical interference.

Properties

CAS No.

568550-25-4

Molecular Formula

C4H4F6O

Molecular Weight

182.06 g/mol

IUPAC Name

1,1,1,2,3,3-hexafluoro-2-methoxypropane

InChI

InChI=1S/C4H4F6O/c1-11-3(7,2(5)6)4(8,9)10/h2H,1H3

InChI Key

PJEHWIWMSWGDDQ-UHFFFAOYSA-N

Canonical SMILES

COC(C(F)F)(C(F)(F)F)F

Origin of Product

United States

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